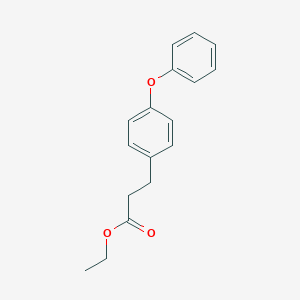

Ethyl 3-(4-phenoxyphenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQBDHIUPYNYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 4 Phenoxyphenyl Propanoate

Esterification Pathways for Ethyl 3-(4-phenoxyphenyl)propanoate Synthesis

The final step in producing this compound is the esterification of the corresponding carboxylic acid, 3-(4-phenoxyphenyl)propanoic acid. chemimpex.com Several established methods can be employed for this conversion, each with distinct advantages concerning reaction conditions, substrate scope, and efficiency.

The Fischer-Speier esterification is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wvu.eduathabascau.calibretexts.org In this case, 3-(4-phenoxyphenyl)propanoic acid is heated with an excess of ethanol (B145695), with a catalyst such as sulfuric acid or phosphoric acid. wvu.educerritos.edu

The reaction is an equilibrium process. libretexts.orgmasterorganicchemistry.com To drive the reaction towards the formation of the ethyl ester product, Le Châtelier's principle is applied. This is typically achieved by using a large excess of ethanol, which acts as both the solvent and the reactant, or by removing water as it is formed. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the ethanol molecule. libretexts.orgmasterorganicchemistry.com A series of proton transfer steps and the elimination of a water molecule lead to the final ester product and regeneration of the acid catalyst. libretexts.orgmasterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3-(4-phenoxyphenyl)propanoic acid, Ethanol | Carboxylic acid and alcohol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) | Activates the carboxylic acid |

| Solvent | Excess Ethanol | Serves as reactant and solvent, shifts equilibrium |

| Temperature | Reflux | Increases reaction rate |

| Work-up | Neutralization (e.g., with NaHCO₃ solution), Extraction | Removes acid catalyst and unreacted carboxylic acid |

For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a mild and efficient alternative. organic-chemistry.org This method facilitates the esterification of a carboxylic acid and an alcohol at room temperature using a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgresearchgate.net

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can then be attacked by the alcohol. However, the O-acylisourea can undergo a side reaction, rearranging to a stable N-acylurea that does not react further. organic-chemistry.orgwikipedia.org DMAP acts as a superior acyl transfer agent by reacting with the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate is more reactive towards the alcohol and is not prone to the rearrangement side reaction, thus accelerating the ester formation and improving yields. organic-chemistry.org The water formed during the reaction is consumed by DCC, which converts to dicyclohexylurea (DCU), a stable urea (B33335) derivative. wikipedia.org

Table 2: Key Reagents in Steglich Esterification

| Reagent | Chemical Name | Role |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent, activates carboxylic acid |

| DMAP | 4-Dimethylaminopyridine | Acyl transfer catalyst, suppresses side reactions |

| Solvent | Aprotic solvents (e.g., Dichloromethane) | Provides a non-reactive medium |

Transesterification is another pathway to this compound, involving the conversion of a different ester of 3-(4-phenoxyphenyl)propanoic acid (for instance, the methyl or benzyl (B1604629) ester) into the desired ethyl ester. This is achieved by reacting the starting ester with an excess of ethanol in the presence of a catalyst. organic-chemistry.org

This process is also an equilibrium reaction and can be catalyzed by acids (like sulfuric acid), bases (like sodium ethoxide), or enzymes. organic-chemistry.orgpatsnap.com Base-catalyzed transesterification is often faster than the acid-catalyzed equivalent. More recently, heterogeneous catalysts and enzymatic methods using lipases have gained attention as they offer milder reaction conditions and easier product purification. organic-chemistry.orgpatsnap.com Scandium(III) triflate has also been reported as an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Elaboration of the 3-(4-phenoxyphenyl)propanoic Acid Precursor

The synthesis of the core structure, 3-(4-phenoxyphenyl)propanoic acid, requires the assembly of the phenoxyphenyl moiety and the subsequent introduction of the propanoic acid side chain.

The central 4-phenoxyphenyl ether linkage is commonly constructed using a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Ullmann ether synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phenol (B47542) with an aryl halide. organic-chemistry.org To synthesize the 4-phenoxyphenyl scaffold, phenol can be reacted with a p-halophenol derivative (e.g., p-chlorophenol) or, alternatively, 4-phenoxyphenol (B1666991) can be synthesized by reacting the potassium salt of phenol with a p-halophenol. wikipedia.orggoogle.com

Traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures (often over 200°C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.orgthermofisher.com Modern variations have been developed that use catalytic amounts of soluble copper complexes, often with ligands such as diamines or acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.org The reaction generally involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Table 3: General Parameters for Ullmann Ether Synthesis

| Component | Example | Function |

|---|---|---|

| Aryl Halide | p-Chlorophenol, p-Iodophenol | Electrophilic partner |

| Nucleophile | Phenol, Potassium phenoxide | Nucleophilic partner |

| Catalyst | Copper powder, Copper(I) salts (e.g., CuI, CuO) | Facilitates the C-O bond formation |

| Base | Potassium carbonate (K₂CO₃), Potassium hydroxide (B78521) (KOH) | Deprotonates the phenol |

| Solvent | DMF, Toluene, Nitrobenzene | High-boiling polar solvent |

| Temperature | >100-210°C | Required for reaction to proceed |

Once the phenoxyphenyl core is assembled, the three-carbon propanoic acid chain must be introduced. A powerful method for this transformation is the Mizoroki-Heck reaction. wikipedia.orgmdpi.com This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.org

In a potential synthesis, a 4-halo-phenoxyphenyl derivative (e.g., 4-bromo-1-phenoxybenzene) could be reacted with an acrylic acid ester, such as ethyl acrylate (B77674), in the presence of a palladium catalyst and a base. organic-chemistry.org This would yield Ethyl 3-(4-phenoxyphenyl)acrylate. The subsequent step would involve the reduction of the carbon-carbon double bond of the acrylate moiety to a single bond to give the final saturated propanoate chain. This reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the substituted alkene product and a hydridopalladium complex. libretexts.org The base regenerates the Pd(0) catalyst to continue the cycle. libretexts.org

Table 4: Common Components of a Heck Reaction

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 4-Bromo-1-phenoxybenzene | Electrophilic coupling partner |

| Alkene | Ethyl acrylate | Nucleophilic coupling partner |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Precursor to the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Regenerates the active catalyst |

| Solvent | DMF, Acetonitrile | Polar aprotic solvent |

Novel Catalytic Systems in the Synthesis of this compound

The synthesis of complex organic molecules like this compound increasingly relies on advanced catalytic systems that offer high efficiency, selectivity, and the ability to create specific stereoisomers.

Organocatalytic Methods and Chiral Auxiliaries

Organocatalysis, the use of small organic molecules as catalysts, represents a powerful tool in modern synthesis. While specific literature detailing the organocatalytic synthesis of this compound is limited, the principles of asymmetric synthesis using chiral auxiliaries provide a clear pathway to obtaining enantiomerically pure forms of this compound.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a single enantiomer of the product. wikipedia.org This strategy is particularly valuable in pharmaceutical development where one enantiomer often exhibits the desired biological activity while the other may be inactive or harmful. researchgate.net

A potential strategy for the asymmetric synthesis of this compound would involve the following steps:

Attachment of Auxiliary: The precursor, 3-(4-phenoxyphenyl)propanoic acid, is first covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-based amide. wikipedia.org

Diastereoselective Reaction: The presence of the chiral auxiliary on the molecule then directs subsequent reactions, for example, an alkylation or an aldol (B89426) condensation, to occur on one face of the molecule, leading to the formation of one diastereomer in excess.

Cleavage of Auxiliary: After the desired stereocenter has been set, the auxiliary is removed, yielding the enantiomerically enriched product and allowing the auxiliary to be recovered and reused. researchgate.net

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction Type | Key Features |

| Evans Oxazolidinones | Aldol, Alkylation, Acylation | High diastereoselectivity, well-understood models for stereocontrol. researchgate.net |

| Pseudoephedrine Amides | Alkylation | Forms highly crystalline derivatives, easy to purify, recoverable. wikipedia.org |

| Camphorsultam | Aldol, Diels-Alder | Provides excellent stereocontrol, particularly in cycloaddition reactions. researchgate.net |

| trans-2-Phenylcyclohexanol | Ene Reactions | Effective for controlling stereochemistry in reactions of derived glyoxylate (B1226380) esters. wikipedia.org |

This methodology provides a robust and versatile approach for accessing specific stereoisomers of propanoates and related structures.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. rsc.org The synthesis of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

A representative and highly efficient method involves a two-step sequence: a Heck reaction followed by a catalytic hydrogenation.

Heck Reaction: This step forms the carbon-carbon bond between the aromatic ring and the propanoate backbone. 4-Phenoxybromobenzene is reacted with ethyl acrylate in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand. This produces Ethyl 3-(4-phenoxyphenyl)acrylate.

Catalytic Hydrogenation: The double bond in the acrylate intermediate is then reduced to a single bond. This is typically achieved using hydrogen gas and a palladium on carbon (Pd/C) catalyst, yielding the final product, this compound.

Table 2: Representative Transition Metal-Catalyzed Synthesis of this compound

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

| 1 | Heck Reaction | 4-Phenoxybromobenzene, Ethyl Acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Ethyl (E)-3-(4-phenoxyphenyl)acrylate |

| 2 | Hydrogenation | Ethyl (E)-3-(4-phenoxyphenyl)acrylate | H₂, 10% Pd/C | This compound |

This approach is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for synthesizing various 3-arylpropanoate derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com These principles are increasingly important in the synthesis of all chemical compounds, including this compound.

Solvent-Free and Aqueous Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and health risks. For the synthesis of this compound, this can be approached in two main ways:

Solvent-Free Reactions: Esterification reactions, a fundamental step in producing the target molecule from its corresponding carboxylic acid and ethanol, can potentially be run under solvent-free conditions. This often involves mixing the neat reactants with a solid acid catalyst and heating, sometimes with microwave irradiation to provide energy efficiently. This approach minimizes waste and simplifies product purification.

Aqueous Conditions: While organic substrates are often insoluble in water, the use of phase-transfer catalysts or surfactants can enable reactions to occur in an aqueous medium. For instance, palladium-catalyzed cross-coupling reactions have been developed to work in water, which is a non-toxic, non-flammable, and inexpensive solvent. researchgate.net

These strategies significantly lower the environmental impact of the synthesis by reducing reliance on hazardous organic solvents.

Atom Economy and Reaction Efficiency Considerations

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. taylorandfrancis.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener because they generate fewer byproducts. jocpr.comprimescholars.com In contrast, substitution and elimination reactions often have poor atom economy. scranton.edu

Let's analyze the atom economy of a key synthetic step, the Fischer esterification of 3-(4-phenoxyphenyl)propanoic acid with ethanol.

Table 3: Atom Economy Calculation for the Esterification Step

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 3-(4-phenoxyphenyl)propanoic acid | C₁₅H₁₄O₃ | 242.27 |

| Ethanol | C₂H₅OH | 46.07 |

| Total Reactant Mass | 288.34 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₇H₁₈O₃ | 270.32 |

| Water (Byproduct) | H₂O | 18.02 |

| Atom Economy | (270.32 / 288.34) x 100 = 93.75% |

The high atom economy of this esterification step demonstrates its efficiency in incorporating reactant atoms into the final product, aligning well with green chemistry principles. scranton.edu

Biocatalytic and Enzymatic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, offering significant advantages in terms of sustainability and selectivity. patsnap.com Enzymes operate under mild conditions (physiological temperature and pH), often in aqueous solutions, and can exhibit high chemo-, regio-, and enantioselectivity. researchgate.net

For the synthesis of esters like this compound, lipases are the most commonly used enzymes. nih.govnih.gov Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei, can catalyze esterification or transesterification reactions in reverse of their natural hydrolytic function. nih.govnih.gov

A potential biocatalytic synthesis could involve:

Direct Esterification: Reacting 3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an immobilized lipase (B570770).

Transesterification: Reacting a simpler ester, like mthis compound, with ethanol, where the lipase catalyzes the exchange of the alcohol group.

Table 4: Potential Enzymatic Approaches for Ester Synthesis

| Enzyme | Common Source | Reaction Type | Advantages |

| Lipase B | Candida antarctica | Esterification, Transesterification | High thermal stability, broad substrate scope, high enantioselectivity. nih.govnih.gov |

| Lipase | Rhizomucor miehei | Esterification | Effective in organic solvents, widely used for flavor ester production. |

| Esterase | Pyrobaculum calidifontis | Esterification | Can function in aqueous conditions, offering a very green solvent system. researchgate.net |

The use of biocatalysis presents a highly attractive green alternative to traditional chemical methods, offering high purity products under environmentally benign conditions. patsnap.com

Mechanistic Investigations of Reactions Involving Ethyl 3 4 Phenoxyphenyl Propanoate

Hydrolysis and Saponification Reaction Mechanisms

The cleavage of the ester bond in Ethyl 3-(4-phenoxyphenyl)propanoate can be achieved under both acidic and basic conditions, proceeding through distinct mechanistic routes.

Acid-Catalyzed Hydrolysis Pathways and Intermediates

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that results in the formation of a carboxylic acid and an alcohol. researchgate.netresearchgate.net The generally accepted mechanism for this transformation involves a series of protonation and nucleophilic attack steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in the acidic aqueous solution. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Following the formation of the tetrahedral intermediate, a proton transfer occurs from the newly added water molecule to one of the oxygen atoms of the original ethoxy group. This protonation converts the ethoxy group into a good leaving group (ethanol). The intermediate then collapses, expelling the ethanol (B145695) molecule and reforming the carbonyl group. The final step involves the deprotonation of the carbonyl oxygen by a water molecule to yield 3-(4-phenoxyphenyl)propanoic acid and regenerate the acid catalyst. researchgate.netresearchgate.net

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer to the ethoxy group.

Elimination of ethanol.

Deprotonation to form the carboxylic acid.

The presence of the 4-phenoxyphenyl group is expected to have a minor electronic influence on the reaction rate compared to unsubstituted phenylpropanoates, as the effect is transmitted through the benzene (B151609) ring and the saturated propanoate chain.

Base-Promoted Saponification Mechanisms and Kinetic Analysis

Base-promoted hydrolysis, or saponification, of this compound is an irreversible reaction that yields the salt of the carboxylic acid and ethanol. youtube.com This reaction typically follows a second-order kinetic model, being first order in both the ester and the hydroxide (B78521) ion. youtube.com

The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition step results in the formation of a tetrahedral intermediate. Unlike the acid-catalyzed pathway, this intermediate is negatively charged. The intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group.

The kinetic analysis of saponification reactions can be performed by monitoring the change in concentration of the reactants or products over time. For esters, the rate of saponification is influenced by the electronic nature of the substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of this influence, where k is the rate constant for the substituted ester, k₀ is the rate constant for the unsubstituted ester, σ is the substituent constant, and ρ is the reaction constant. wikipedia.orglibretexts.org

| Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Ea (kJ/mol) | Reference |

|---|---|---|---|

| 25 | 0.110 | 47.6 | researchgate.net |

| 30 | 0.164 | ||

| 35 | 0.245 |

Transesterification Reaction Mechanisms and Catalytic Cycles

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to form a new ester and ethanol.

Nucleophilic Acyl Substitution Pathways

The mechanism of transesterification is similar to that of hydrolysis and can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers allows for the elimination of the original ethoxy group as ethanol and the formation of the new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification : A strong base deprotonates the incoming alcohol to form a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate results in the elimination of the original ethoxide ion and the formation of the new ester. masterorganicchemistry.com

Enzyme catalysis offers a milder and more selective alternative. For instance, lipase-catalyzed transesterification of ethyl 3-phenylpropanoate has been studied, revealing a Ping-Pong bi-bi mechanism with inhibition by the alcohol substrate. This enzymatic approach can be enhanced by microwave irradiation.

Computational Elucidation of Transition States

Computational studies, often employing density functional theory (DFT), are powerful tools for elucidating the transition states and reaction pathways of chemical reactions. While specific computational studies on the transesterification of this compound are not prevalent in the literature, studies on similar systems provide valuable insights.

For a typical nucleophilic acyl substitution reaction like transesterification, the transition state resembles the tetrahedral intermediate but with partially formed and broken bonds. Computational models can calculate the energy barriers for the formation and breakdown of these intermediates, helping to predict reaction rates and selectivities. For enzyme-catalyzed reactions, computational docking and molecular dynamics simulations can reveal the binding modes of the substrate and the catalytic residues involved in the reaction mechanism.

Reduction Reactions and Mechanistic Pathways

The ester functional group of this compound can be reduced to either an alcohol or an ether, depending on the reducing agent and reaction conditions.

The most common reduction of esters leads to the formation of primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the ester. rsc.orgyoutube.com This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide. Finally, an acidic workup protonates the alkoxide to yield the primary alcohol, 3-(4-phenoxyphenyl)propan-1-ol, and ethanol from the ethoxy group. youtube.com

A less common but synthetically useful reduction is the conversion of the ester directly to an ether. This can be achieved using specific reagent systems. For example, the use of a silane (B1218182) in the presence of a Lewis acid can effect the reduction of the ester to an ether. The mechanism of this transformation is more complex and can vary depending on the specific reagents employed.

Hydride Reduction Mechanisms to Alcohols

The reduction of the ester functional group in this compound to a primary alcohol, 3-(4-phenoxyphenyl)propan-1-ol, is commonly achieved using powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction proceeds through a multi-step mechanism involving nucleophilic acyl substitution.

The mechanism unfolds in the following sequence:

First Nucleophilic Attack: A hydride ion (H⁻), delivered from LiAlH₄, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. ucalgary.ca This addition breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. orgosolver.comjove.com

Intermediate Collapse and Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Simultaneously, the ethoxide group (-OCH₂CH₃) is eliminated as a leaving group. ucalgary.caorgosolver.com This step results in the formation of an aldehyde intermediate, 3-(4-phenoxyphenyl)propanal.

Second Nucleophilic Attack: The aldehyde intermediate formed is more reactive than the starting ester. Therefore, it immediately undergoes a second nucleophilic attack by another hydride ion from LiAlH₄. ucalgary.cajove.com This leads to the formation of a new tetrahedral alkoxide intermediate.

Protonation: In the final step, an acidic workup (e.g., with H₃O⁺) is performed to protonate the resulting alkoxide ion, yielding the final product, the primary alcohol 3-(4-phenoxyphenyl)propan-1-ol, along with ethanol from the original ethoxy group. ucalgary.caorgosolver.com

Because two equivalents of hydride are required to reduce the ester to the alcohol, a stoichiometric amount of the reducing agent is necessary. jove.com

Table 1: Reactivity of Common Hydride Reducing Agents with Esters

| Reducing Agent | Chemical Formula | Reactivity with Esters | Typical Product |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong/Reactive | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Weak/Generally Unreactive | No Reaction |

| Diisobutylaluminium Hydride (DIBAL-H) | (i-Bu)₂AlH | Reactive (at low temp.) | Aldehyde (stops at intermediate) |

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is another method for reducing esters to alcohols, though it typically requires more forcing conditions than hydride reduction. This process, also known as hydrogenolysis, involves treating the ester with high-pressure hydrogen gas in the presence of a specialized catalyst.

The most common and effective catalyst for this transformation is copper chromite (often formulated as CuO·CuCr₂O₄), also known as the Adkins catalyst. organicreactions.orgresearchgate.net The reaction is typically carried out at high temperatures (200-300 °C) and high pressures (200-300 atm). researchgate.net

While the precise mechanism on the heterogeneous catalyst surface is complex and not fully elucidated, it is generally believed to involve the following key stages:

Adsorption: Both the ester, this compound, and hydrogen gas (H₂) adsorb onto the surface of the copper chromite catalyst.

Carbonyl Activation: The ester's carbonyl oxygen coordinates to an active site on the catalyst (likely a metallic copper site), which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon. purdue.edu

Hydride Transfer: Hydrogen gas is dissociatively chemisorbed onto the catalyst surface, forming active metal-hydride species. These hydrides are then transferred to the activated carbonyl carbon.

Intermediate Formation and Cleavage: Similar to the hydride reduction mechanism, this likely proceeds through an aldehyde-like intermediate which is subsequently reduced. The C-O single bond of the ester is cleaved (hydrogenolysis), releasing the ethoxy group which is hydrogenated to form ethanol. The acyl portion is reduced to the primary alcohol, 3-(4-phenoxyphenyl)propan-1-ol. researchgate.net

Desorption: The final alcohol products desorb from the catalyst surface, regenerating the active sites for further cycles.

The harsh conditions are necessary because esters are less reactive towards catalytic hydrogenation than other functional groups like alkenes or ketones. The high pressure increases the concentration of hydrogen on the catalyst surface, driving the equilibrium towards the alcohol products. organicreactions.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy Ring

The structure of this compound features two distinct benzene rings. The focus of this section is on substitution reactions occurring on the terminal phenoxy ring (the one directly attached to the ether oxygen).

Electrophilic Aromatic Substitution (EAS): The phenoxy ring is highly activated towards electrophilic aromatic substitution. The ether oxygen atom is a powerful activating group. Although oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons into the aromatic π-system via resonance is the dominant factor. libretexts.org This resonance donation significantly stabilizes the cationic intermediate (the arenium ion) formed during the reaction, thereby increasing the reaction rate compared to benzene. lkouniv.ac.in

Nucleophilic Aromatic Substitution (NAS): Conversely, the phenoxy ring is strongly deactivated towards nucleophilic aromatic substitution. For NAS to occur, the aromatic ring must be electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂). viu.ca Since the phenoxy ring in this molecule is electron-rich due to the ether oxygen, it is not susceptible to attack by nucleophiles under normal conditions.

Regioselectivity and Electronic Effects of Substituents

In electrophilic aromatic substitution on the phenoxy ring of this compound, the ether oxygen atom dictates the position of the incoming electrophile. Such groups are known as ortho, para-directors. libretexts.org

The directing effect arises from the stability of the arenium ion intermediate.

Ortho and Para Attack: When an electrophile attacks at the ortho or para positions relative to the ether oxygen, a key resonance structure can be drawn where the positive charge is placed on the carbon atom directly bonded to the oxygen. This allows the oxygen to donate a lone pair directly into the ring, creating a fourth resonance structure and significantly stabilizing the intermediate. libretexts.orglkouniv.ac.in This enhanced stability lowers the activation energy for the ortho and para pathways.

Meta Attack: If the electrophile attacks at the meta position, the positive charge in the arenium ion is never delocalized onto the carbon bearing the oxygen atom. lkouniv.ac.in Consequently, the stabilizing resonance effect from the oxygen lone pair cannot be fully exerted, making the meta intermediate significantly less stable than the ortho or para intermediates.

As a result, electrophilic substitution occurs almost exclusively at the ortho and para positions. libretexts.org The ratio of ortho to para products is often influenced by sterics; the bulkier para position is frequently favored over the more sterically hindered ortho positions, especially when using a large electrophile. The use of shape-selective catalysts like zeolites can also be employed to enhance the formation of the para product. cardiff.ac.ukresearchgate.net

Hammett Analysis and Mechanistic Probes

The Hammett equation is a powerful tool in physical organic chemistry used to probe reaction mechanisms by quantifying the effect of substituents on the reactivity of aromatic compounds. It is a linear free-energy relationship that takes the form:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted (parent) compound.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect (electron-donating or -withdrawing) of that substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. It measures the sensitivity of the reaction to substituent effects. researchgate.net

A plot of log(k/k₀) versus σ for a series of reactions yields a straight line with a slope of ρ. viu.ca The sign and magnitude of ρ provide mechanistic insight:

Positive ρ: A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). This implies that a negative charge is building up in the transition state relative to the ground state. A classic example is the alkaline hydrolysis of ethyl benzoates, where nucleophilic attack on the carbonyl carbon is the rate-determining step. viu.ca

Negative ρ: A negative ρ value signifies that the reaction is favored by electron-donating groups (with negative σ values). This suggests a buildup of positive charge in the transition state, as seen in many electrophilic aromatic substitution reactions.

For a reaction on the phenoxy ring of a substituted this compound derivative (where the substituent is on the terminal ring), a Hammett analysis could be illustrative. For instance, in an electrophilic nitration reaction, substituents that donate electrons would stabilize the positive charge of the arenium ion intermediate, leading to a faster rate and a large, negative ρ value. Conversely, for a hypothetical nucleophilic reaction, a large, positive ρ value would be expected. Sometimes, a curved Hammett plot is observed, which can indicate a change in the rate-determining step of the mechanism as the substituent is varied. nih.gov

Table 2: Illustrative Hammett Data for a Hypothetical Electrophilic Bromination on a Substituted Phenoxy Ring

| Substituent (X) at para-position | Substituent Constant (σₚ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 50.1 | 1.70 |

| -CH₃ | -0.17 | 10.0 | 1.00 |

| -H | 0.00 | 1.0 | 0.00 |

| -Cl | +0.23 | 0.13 | -0.89 |

| -NO₂ | +0.78 | 0.001 | -3.00 |

This data is hypothetical and for illustrative purposes to demonstrate the Hammett relationship. A plot of log(kₓ/k₀) vs σₚ would yield a negative slope (ρ < 0), characteristic of an electrophilic aromatic substitution.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights of Ethyl 3 4 Phenoxyphenyl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in both solution and solid states. For ethyl 3-(4-phenoxyphenyl)propanoate and its derivatives, NMR provides critical information on the connectivity of atoms, the electronic environment of nuclei, and the spatial arrangement of the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially for complex molecules like this compound where signal overlap in 1D spectra is common. numberanalytics.com

Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net In this compound, COSY spectra would reveal correlations between the adjacent methylene (B1212753) protons of the propanoate chain and between the aromatic protons on each phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. researchgate.net This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene protons of the ethyl group would show a cross-peak with the corresponding methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons over two to four bonds. researchgate.net This technique is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC would show correlations from the methylene protons adjacent to the carbonyl group to the carbonyl carbon and to the carbons of the phenoxy-substituted phenyl ring.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule. youtube.com For flexible molecules like this compound, which has a rotational degree of freedom around the ether linkage, NOESY can help in understanding the relative orientation of the two aromatic rings. mdpi.com

A hypothetical assignment of the key NMR signals for this compound is presented in Table 1, based on data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on predictive models and data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Ethyl-CH₃ | ~1.2 | ~14 | Ethyl-CH₂ |

| Ethyl-CH₂ | ~4.1 | ~60 | Ethyl-CH₃, C=O |

| Propanoate-CH₂ (α to C=O) | ~2.6 | ~36 | C=O, Propanoate-CH₂ (β) |

| Propanoate-CH₂ (β to C=O) | ~2.9 | ~30 | Propanoate-CH₂ (α), C1' |

| C=O | - | ~173 | Ethyl-CH₂, Propanoate-CH₂ (α) |

| C1' | - | ~135 | Propanoate-CH₂ (β), H2'/H6' |

| C2'/C6' | ~7.2 | ~129 | H6'/H2' |

| C3'/C5' | ~7.0 | ~119 | H5'/H3' |

| C4' | - | ~157 | H3'/H5', H2''/H6'' |

| C1'' | - | ~157 | H2''/H6'' |

| C2''/C6'' | ~7.0 | ~119 | H6''/H2'' |

| C3''/C5'' | ~7.3 | ~130 | H5''/H3'' |

Solid-State NMR Applications for Polymorph Analysis

The solid-state form of a compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing polymorphism, as different crystal packing arrangements lead to distinct NMR spectra. researchgate.netresearchgate.netnih.gov The analysis of crystalline and amorphous forms is critical in the pharmaceutical industry. frontiersin.org

For this compound and its derivatives, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments can be used to identify and quantify different polymorphic forms. irispublishers.com The chemical shifts in the solid state are highly sensitive to the local molecular environment, including intermolecular interactions and molecular conformation. scilit.com By comparing the ssNMR spectra of different batches or formulations, it is possible to ensure the consistency of the solid form. Dynamic nuclear polarization (DNP) enhanced ssNMR can be employed to detect minor polymorphic impurities that might be present in a sample. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. It is an invaluable tool for monitoring the synthesis of this compound and for elucidating the fragmentation pathways of the molecule and its derivatives.

Ionization Techniques and Fragmentation Pattern Elucidation

Various ionization techniques can be employed for the analysis of this compound. Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion, while electron ionization (EI) leads to more extensive fragmentation, providing structural information.

The fragmentation pattern of this compound under EI would likely involve characteristic losses. For instance, the loss of the ethoxy group (-OCH₂CH₃) from the ester functionality is a common fragmentation pathway for ethyl esters. Cleavage of the ether bond and fragmentation of the propanoate chain would also be expected. Analysis of substituted 3-phenylpropenoates has shown that fragmentation can occur via a substituted benzopyrylium intermediate. stackexchange.com

Table 2: Plausible HRMS Fragmentation Ions for this compound This table presents hypothetical fragmentation data.

| m/z (calculated) | Proposed Fragment Structure | Description |

|---|---|---|

| 270.1256 | [C₁₇H₁₈O₃]⁺ | Molecular Ion |

| 225.1018 | [C₁₅H₁₃O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 197.0705 | [C₁₃H₉O₂]⁺ | Loss of propanoate side chain |

| 170.0681 | [C₁₂H₁₀O]⁺ | Phenoxyphenyl cation |

| 94.0419 | [C₆H₅O]⁺ | Phenoxy cation |

Isotopic Labeling Studies for Mechanistic Pathway Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. bldpharm.com For instance, in the synthesis of this compound via etherification, labeling one of the oxygen atoms with ¹⁸O can determine whether the reaction proceeds through an SₙAr or other mechanism. youtube.comstackexchange.com

Similarly, deuterium (B1214612) labeling can be used to probe the mechanism of fragmentation in mass spectrometry or to study kinetic isotope effects in reactions involving the cleavage of C-H bonds. nih.gov The use of isotopic labeling provides definitive evidence for proposed reaction pathways and is a critical tool for detailed mechanistic investigations. youtube.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups and studying intermolecular interactions. ijcm.irresearchgate.net

For this compound, the IR spectrum would show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), C-O stretching of the ether and ester linkages, and aromatic C-H and C=C stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the aromatic rings and the carbon backbone. nih.gov

A comparison of the IR and Raman spectra of different solid forms can reveal differences in hydrogen bonding and crystal packing. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign the vibrational frequencies, aiding in the interpretation of the experimental spectra. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This table is based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |

| C=O (Ester) | Stretching | ~1730 | ~1730 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| C-O (Ether) | Asymmetric Stretching | ~1250 | Weak |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination (of suitable derivatives)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For derivatives of this compound that form suitable single crystals, this method can provide precise bond lengths, bond angles, and torsional angles, offering a definitive structural proof. Furthermore, for chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.

Crystallographic Data for (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₅H₂₀FeO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.9672(10) |

| b (Å) | 5.7830(4) |

| c (Å) | 20.9889(15) |

| β (°) | 104.017(3) |

| Volume (ų) | 1880.4(2) |

| Z | 4 |

| Temperature (K) | 173 |

| R-factor | 0.0565 |

Another relevant structure is that of 3-(3,4-dihydroxyphenyl)propanoic acid, a derivative of 3-phenylpropanoic acid. The crystal structure of this compound provides information on the conformation of the propanoic acid side chain and the hydrogen bonding networks in the solid state, which can be influenced by the substituent groups on the phenyl ring. nih.gov The Cambridge Crystallographic Data Centre (CCDC) holds the deposition for this structure under the number 872811. nih.gov

Computational and Theoretical Studies of Ethyl 3 4 Phenoxyphenyl Propanoate

Reaction Pathway Elucidation and Transition State Analysis

Computational Modeling of Esterification and Hydrolysis Mechanisms

The formation (esterification) and cleavage (hydrolysis) of the ester bond in Ethyl 3-(4-phenoxyphenyl)propanoate are fundamental reactions that can be modeled using computational methods. These models help to elucidate the transition states and intermediates involved.

Esterification:

The esterification of 3-(4-phenoxyphenyl)propanoic acid with ethanol (B145695) to form this compound, typically acid-catalyzed, can be computationally modeled. Density Functional Theory (DFT) calculations are a common tool for investigating such reaction mechanisms. researchgate.netrsc.org The generally accepted mechanism for acid-catalyzed esterification (Fischer esterification) involves several key steps that can be computationally modeled:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product, this compound, and regenerate the acid catalyst.

Computational models of similar esterification reactions have shown that the formation of the tetrahedral intermediate is often the rate-determining step. researchgate.net The presence of the phenoxy group on the phenyl ring is not expected to fundamentally alter this mechanism, though it may influence the electron density and steric accessibility of the reaction center.

Hydrolysis:

The hydrolysis of this compound, the reverse of esterification, can occur under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. libretexts.org Computational models would show the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov Computational modeling of this process for analogous esters typically shows a one-step mechanism involving a tetrahedral transition state, leading to the formation of a carboxylate salt and ethanol. The accepted mechanism for base-catalyzed hydrolysis of esters is the BAC2 mechanism. nih.gov

Table 1: Key Intermediates and Transition States in Modeled Esterification and Hydrolysis

| Reaction | Key Species | Description |

| Acid-Catalyzed Esterification | Protonated Carboxylic Acid | Increased electrophilicity of carbonyl carbon. |

| Tetrahedral Intermediate | Formed by the nucleophilic attack of ethanol. | |

| Protonated Ester | Precursor to the final ester product. | |

| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | Formed by the attack of hydroxide ion. |

| Carboxylate Anion | The deprotonated carboxylic acid product. |

Activation Energy Calculations and Rate Constant Predictions

Computational chemistry provides powerful tools to calculate the activation energies (Ea) for chemical reactions, which are crucial for predicting reaction rates.

Activation Energy Calculations:

The activation energy for the esterification and hydrolysis of this compound can be calculated using various computational methods, with DFT being a common choice. aps.org The process involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy conformations.

Identifying the Transition State (TS): The transition state structure, which represents the highest energy point along the reaction coordinate, is located. This is a critical and often challenging step in the calculation.

Calculating Energies: The energies of the reactants, products, and the transition state are calculated. The activation energy is the difference in energy between the transition state and the reactants.

For analogous esterification reactions, calculated activation energies are often in the range of 15-25 kcal/mol, depending on the specific reactants and catalyst used. researchgate.net For instance, a DFT study on the esterification of free fatty acids revealed that a catalyst can significantly lower the activation barrier. researchgate.net

Rate Constant Predictions:

Once the activation energy is known, the rate constant (k) for the reaction can be predicted using the Arrhenius equation:

k = A e(-Ea/RT)

Where:

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.

Ea is the activation energy.

R is the universal gas constant.

T is the temperature in Kelvin.

The pre-exponential factor (A) can also be estimated from computational calculations using transition state theory. Theoretical studies on reactions of similar esters have successfully predicted rate constants that are in good agreement with experimental values. researchgate.net

Table 2: Predicted Kinetic Parameters for Analogous Ester Reactions

| Reaction Type | Typical Activation Energy (kcal/mol) | Predicted Rate Constant Range (at 298 K) |

| Acid-Catalyzed Esterification | 15 - 25 | Varies widely with catalyst and solvent |

| Base-Catalyzed Hydrolysis | 10 - 20 | Generally faster than acid-catalyzed hydrolysis |

Note: These are generalized values based on studies of other esters and are for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSRR) Paradigms for this compound Analogs

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to predict the reactivity of a chemical based on its molecular structure. For this compound and its analogs, QSRR can be used to predict properties like hydrolysis rates.

A QSRR model for the hydrolysis of a series of esters, including analogs of this compound, would typically be developed as follows:

Data Collection: A dataset of compounds with known hydrolysis rate constants is compiled. This would include a series of esters with varying substituents on the aromatic rings.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the molecular descriptors to the hydrolysis rate. nih.gov

Model Validation: The predictive power of the QSRR model is assessed using internal and external validation techniques.

For the alkaline hydrolysis of carboxylic acid esters, significant descriptors often include parameters related to the electronic character of the acyl portion and steric factors. nih.gov For analogs of this compound, the electronic properties of the phenoxy group and any additional substituents would be critical descriptors. Structure-activity relationship studies on substituted phenylpropanoic acid derivatives have shown that the nature and position of substituents on the phenyl rings play a key role in determining their biological activity, a principle that also applies to chemical reactivity. nih.gov

Table 3: Common Descriptors in QSRR Models for Ester Reactivity

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Influence the electrophilicity of the carbonyl carbon and the stability of intermediates. |

| Steric | Taft steric parameters (Es), Molar refractivity, Molecular volume | Affect the accessibility of the reaction center to the nucleophile. |

| Hydrophobic | LogP | Influences the partitioning of the ester in aqueous environments, which can affect hydrolysis rates. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule. |

Chemical Transformations and Derivatization of Ethyl 3 4 Phenoxyphenyl Propanoate

Amidation and Hydrazide Formation

The ester moiety of Ethyl 3-(4-phenoxyphenyl)propanoate is a prime site for nucleophilic acyl substitution, enabling its conversion into amides and hydrazides.

Amidation involves the reaction of the ester with an amine, typically in the presence of a catalyst or after conversion to a more reactive species, to form an N-substituted 3-(4-phenoxyphenyl)propanamide. The general reaction involves heating the ester with the desired primary or secondary amine. While direct amidation of esters can be slow, the process can be facilitated by using methods such as aminolysis under high pressure, or by activating the ester. A more common laboratory approach involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable coupling agent. For instance, 3-(4-substituted-benzoyl)propionic acids have been reacted with various sulfonamides in the presence of phosphorous oxychloride and pyridine (B92270) to form amide linkages. organic-chemistry.orgdoubtnut.com

Hydrazide formation is achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent under reflux. This reaction, known as hydrazinolysis, replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH₂), yielding 3-(4-phenoxyphenyl)propanehydrazide. This derivative serves as a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, by reacting with diketones or other bifunctional reagents. For example, a novel series of 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones was synthesized from 3-(4-phenoxybenzoyl)propionic acid with several aryl acid hydrazides in phosphorus oxychloride. doaj.org

Conversion to Carboxylic Acids, Acid Chlorides, and Salts

The ester functional group can be readily converted to the corresponding carboxylic acid, which can then be transformed into acid chlorides and various salts.

Hydrolysis of this compound to 3-(4-phenoxyphenyl)propanoic acid can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.orglibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.orglibretexts.org This reaction yields the carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid. chemguide.co.uk

The resulting 3-(4-phenoxyphenyl)propanoic acid is a key intermediate for further derivatization.

Conversion to acid chlorides can be accomplished by treating 3-(4-phenoxyphenyl)propanoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 3-(4-phenoxyphenyl)propanoyl chloride. This acid chloride is a highly reactive intermediate that can be readily used in acylation reactions to form amides, esters, and other derivatives under milder conditions than the parent carboxylic acid.

The formation of salts occurs during base-catalyzed hydrolysis, where the carboxylate anion forms an ionic bond with the cation of the base (e.g., sodium or potassium). These salts are often crystalline solids and can be isolated.

Reduction to Alcohols, Aldehydes, and Ethers

The ester group of this compound can be reduced to the corresponding primary alcohol, 3-(4-phenoxyphenyl)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reducing agents like sodium borohydride (B1222165) are generally not effective in reducing esters. doubtnut.combyjus.commasterorganicchemistry.comembibe.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then protonated during the workup to yield the primary alcohol.

The selective reduction to the aldehyde, 3-(4-phenoxyphenyl)propanal, is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this can be achieved using specialized reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

The formation of ethers from the resulting 3-(4-phenoxyphenyl)propan-1-ol can be accomplished through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide to yield the desired ether.

Functionalization of the Phenoxy Moiety and Aromatic System

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The phenoxy group is an ortho-, para-directing activator, meaning it increases the electron density at the ortho and para positions of the phenyl ring to which it is attached, making these positions more susceptible to electrophilic attack. The other phenyl ring is less activated.

Halogenation Reactions (Electrophilic and Radical)

Electrophilic halogenation of the aromatic rings can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. nih.gov The reaction is expected to occur preferentially at the ortho and para positions of the phenoxy-substituted ring due to its activating nature. For example, bromination would likely yield Ethyl 3-(4-(4-bromophenoxy)phenyl)propanoate as the major product.

Radical halogenation is not a common reaction for aromatic compounds themselves but can occur at the benzylic positions if an alkyl group were present on the aromatic ring. In the case of this compound, the aliphatic chain is not directly attached to the ring in a way that would make it susceptible to typical benzylic halogenation.

Nitration and Sulfonation Pathways

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto an aromatic ring. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). cerritos.edulibretexts.org Given the directing effect of the phenoxy group, nitration of this compound is expected to yield a mixture of ortho- and para-nitro derivatives on the activated ring. The formation of Ethyl 3-(4-(4-nitrophenoxy)phenyl)propanoate would be a likely outcome.

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring and is typically performed by treatment with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible. The sulfonation of diphenyl ether, a related compound, has been shown to produce both mono- and di-sulfonated products, with substitution occurring at the para positions. Therefore, sulfonation of this compound would be expected to yield Ethyl 3-(4-(4-sulfophenoxy)phenyl)propanoate.

Alkylation and Acylation Reactions (Friedel-Crafts)

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as AlCl₃. cerritos.edulibretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction introduces an alkyl group onto the aromatic ring. For this compound, alkylation would likely occur at the activated ortho and para positions of the phenoxy-substituted ring. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements.

Friedel-Crafts acylation is a more controlled reaction that introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction is generally preferred over alkylation as the product is a ketone, which is deactivating and thus prevents polyacylation. The acylation of this compound is expected to proceed at the para position of the activated ring to yield, for example, Ethyl 3-(4-(4-acetylphenoxy)phenyl)propanoate when using acetyl chloride. The resulting ketone can then be reduced to an alkyl group if desired, providing a more reliable method for the synthesis of alkyl-substituted derivatives.

Carbon-Carbon Bond Formation Reactions Involving this compound as a Precursor

The structural scaffold of this compound, featuring both an ester functional group and an aromatic ether linkage, presents a versatile platform for the construction of more complex molecular architectures through carbon-carbon bond formation. As a precursor, its chemical reactivity can be harnessed in various transformations, including condensation and cross-coupling reactions, to generate a diverse array of derivatives. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Condensation Reactions (e.g., Claisen, Knoevenagel)

Condensation reactions are a class of carbon-carbon bond-forming reactions that typically involve the reaction of a carbonyl compound with another nucleophilic partner, often followed by the elimination of a small molecule such as water or an alcohol. The ester group and the aromatic rings of this compound and its derivatives can participate in or influence such transformations.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. nih.govopenstax.org In the context of this compound, a self-condensation reaction can be envisioned. This would involve the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) of one molecule of the ester by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate would yield a β-keto ester. libretexts.orglibretexts.org

A crossed Claisen condensation can also be performed, where this compound reacts with a different ester. For a successful crossed Claisen condensation that avoids a complex mixture of products, one of the esters should not have α-hydrogens, thereby only being able to act as the electrophile. libretexts.org For example, reacting this compound with an ester like ethyl benzoate, which lacks α-hydrogens, would lead to a more specific product.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an active methylene (B1212753) compound in the presence of a basic catalyst. mdpi.comsigmaaldrich.com While this compound itself is not a direct substrate for this reaction, its derivative, 4-phenoxybenzaldehyde (B127426), which can be synthesized from related precursors, is an excellent candidate.

In a typical Knoevenagel condensation, 4-phenoxybenzaldehyde could be reacted with an active methylene compound such as malonic acid, diethyl malonate, or malononitrile. nih.govmdpi.com The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and results in the formation of a new carbon-carbon double bond after dehydration. nih.govmdpi.com This reaction is highly valuable for synthesizing α,β-unsaturated compounds, which are important intermediates in various synthetic pathways. sigmaaldrich.com For instance, the reaction of 4-phenoxybenzaldehyde with malonic acid under Doebner modification conditions (using pyridine as both solvent and catalyst) would lead to the formation of 3-(4-phenoxyphenyl)propenoic acid. mdpi.com

Table 1: Examples of Condensation Reactions with Derivatives of this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Self-Claisen Condensation | This compound | This compound | Sodium Ethoxide, then H₃O⁺ | β-Keto Ester |

| Crossed Claisen Condensation | This compound | Ethyl Benzoate | Sodium Ethoxide, then H₃O⁺ | β-Keto Ester |

| Knoevenagel Condensation | 4-Phenoxybenzaldehyde | Diethyl Malonate | Piperidine, Acetic Acid | α,β-Unsaturated Ester |

| Knoevenagel Condensation | 4-Phenoxybenzaldehyde | Malononitrile | Piperidine | α,β-Unsaturated Nitrile |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govwikipedia.org To utilize this compound in these reactions, it must first be functionalized to introduce a leaving group, typically a halide (Br, I) or a triflate, on one of the aromatic rings. This functionalized derivative can then act as the electrophilic partner in the coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgyoutube.com A halogenated derivative of this compound, for example, ethyl 3-(4-phenoxy-3-bromophenyl)propanoate, could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgnih.gov A halogenated derivative of this compound could be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl or substituted vinyl group onto the aromatic ring. The reaction typically proceeds with high regioselectivity, with the new C-C bond forming at the less substituted carbon of the alkene double bond. wikipedia.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgyoutube.com A halogenated derivative of this compound could be reacted with a terminal alkyne, such as phenylacetylene, to synthesize an internal alkyne derivative. This reaction is highly efficient for the construction of aryl-alkyne linkages. wikipedia.orgmdpi.com

Table 2: Hypothetical Cross-Coupling Reactions with a Halogenated Derivative of this compound

| Reaction Type | Substrate (Halogenated Derivative) | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Ethyl 3-(4-phenoxy-3-iodophenyl)propanoate | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl Derivative |

| Heck Reaction | Ethyl 3-(4-bromo-phenyl)3-oxopropanoate | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Stilbene Derivative |

| Sonogashira Coupling | Ethyl 3-(4-phenoxy-3-iodophenyl)propanoate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Diarylacetylene Derivative |

Applications of Ethyl 3 4 Phenoxyphenyl Propanoate in Advanced Organic Synthesis and Catalysis

Ethyl 3-(4-phenoxyphenyl)propanoate as a Building Block in Complex Chemical Synthesis

The utility of this compound in organic synthesis is primarily centered on its role as a modifiable scaffold. It serves as a precursor and intermediate in the creation of a variety of specialized and fine chemicals. Its structural relative, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, is a particularly versatile starting point from which the title compound can be derived through selective reduction of the ketone group. This relationship makes the applications of the "oxo" variant directly relevant to the synthetic potential of this compound.

The phenoxyphenyl propanoate framework is a key structural motif in various bioactive molecules. Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of these drugs often involves multi-step pathways where the ester and ketone functionalities of the intermediate are chemically modified to build the final active pharmaceutical ingredient (API).

For example, the core structure is related to non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen, which is 2-(3-phenoxyphenyl)propanoic acid. nih.gov Although Fenoprofen has a different isomer of the phenoxy group, the general synthetic strategies for this class of compounds often involve intermediates derived from phenoxyphenyl propanoic acids or their esters. The reduction of an intermediate like Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate to this compound is a key transformation, converting a β-keto ester into a saturated ester, which can then be further manipulated.

Beyond pharmaceuticals, the phenoxyphenyl propanoate skeleton is employed in the development of other fine chemicals. Research has highlighted the use of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate as a building block in the formulation of agrochemicals, such as herbicides and fungicides, where it contributes to creating molecules that protect crops and enhance yields. chemimpex.com It is also used in the synthesis of compounds for cosmetic formulations. chemimpex.com The conversion of this keto-ester to this compound provides a pathway to new derivatives with different physical and chemical properties, expanding the range of potential specialty chemicals that can be accessed.

Intermediates and Their Synthetic Applications

| Compound Name | CAS Number | Role | Application Area | Reference |

|---|---|---|---|---|

| Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | 59447-12-0 | Key Intermediate | Pharmaceuticals, Agrochemicals, Cosmetics | chemimpex.com |

| Fenoprofen | 31879-05-7 | Active Pharmaceutical Ingredient | Anti-inflammatory Drug | nih.gov |

| This compound | Not Available | Derivative Intermediate | Advanced Organic Synthesis | N/A |

Role in Catalytic Reactions

The involvement of this compound in catalytic reactions is not extensively documented in mainstream chemical literature. Its potential roles are considered based on the general reactivity of esters and aromatic ethers.

There is no significant evidence in the reviewed literature to suggest that this compound is commonly used as a precursor for synthesizing ligands for homogeneous catalysis. While the phenoxyphenyl moiety could theoretically be functionalized to include coordinating atoms (like phosphorus or nitrogen), this specific application does not appear to be a primary use of this compound.

While simpler esters like ethyl propanoate are used as industrial solvents, the large, non-polar structure of this compound makes it less common as a general-purpose solvent. Its high boiling point and specific solubility characteristics would restrict its use to highly specialized catalytic systems where these properties are required. Currently, there is a lack of specific research detailing its use as a primary solvent or co-solvent in catalytic reactions.

Integration into Polymer Chemistry for Monomer or Modifier Synthesis (focus on chemical role, not material properties)

The chemical structure of this compound and its derivatives makes it suitable for integration into polymer science, primarily as a building block for monomers or as a chemical modifier.

The related intermediate, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, is noted for its role in the production of specialty polymers and resins. chemimpex.com It can be used to create durable materials for adhesives and coatings, where its rigid aromatic structure can be exploited to enhance material performance. chemimpex.com

The chemical role of this compound in this context is to serve as a scaffold that can be functionalized to become a polymerizable monomer or a polymer additive. For instance, the phenyl ring or the aliphatic chain could be modified to include a reactive group (like a vinyl or hydroxyl group). This new functionalized molecule could then be copolymerized with other monomers to incorporate the bulky and rigid phenoxyphenyl unit directly into the polymer backbone. This chemical integration can be used to alter the thermal stability and mechanical properties of the final polymer product. Furthermore, related structures like Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate are considered for applications as polymer stabilizers, indicating the utility of this chemical family in polymer chemistry.

Structure Reactivity Relationships of Ethyl 3 4 Phenoxyphenyl Propanoate and Its Analogs

Influence of Substituents on Ester Reactivity and Selectivity

The reactivity of the ester functional group in Ethyl 3-(4-phenoxyphenyl)propanoate is primarily centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic acyl substitution. libretexts.org Common reactions include hydrolysis, alcoholysis, and aminolysis. libretexts.orgnumberanalytics.com The rate and selectivity of these reactions are modulated by the electronic nature of substituents on both the acyl and alcohol portions of the ester.

The ethyl group of the propanoate moiety, being an electron-donating group (EDG), slightly increases the electron density at the carbonyl carbon. This has a deactivating effect, making the ester less reactive towards nucleophiles compared to, for example, a methyl ester. numberanalytics.com